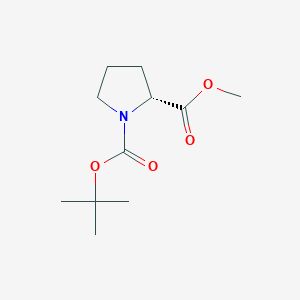

Boc-D-Pro-Ome

Overview

Description

Boc-D-Proline methyl ester, commonly referred to as Boc-D-Pro-Ome, is a chemical reagent and a derivative of a protected amino acid. It is primarily used in peptide synthesis reactions in organic synthesis. Boc-D-Proline methyl ester is a colorless or yellowish solid with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is commonly used as a derivative of proline for the N protecting group in solid-phase synthesis .

Preparation Methods

The preparation of Boc-D-Proline methyl ester typically involves obtaining D-proline and reacting it with methanol under acidic conditions to generate the corresponding methyl esterification product . The amino group is then protected using a Boc protecting group to generate Boc-D-Proline methyl ester . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Boc-D-Proline methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include TFA for deprotection, coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate), and bases like triethylamine . Major products formed from these reactions include peptides and deprotected amino acids .

Scientific Research Applications

Boc-D-Proline methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Boc-D-Proline methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation . The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions . The molecular targets and pathways involved include the formation of peptide bonds and the protection of amino groups during synthesis .

Comparison with Similar Compounds

Boc-D-Proline methyl ester is unique in its use as a protecting group for proline in peptide synthesis. Similar compounds include:

Boc-L-Proline methyl ester: Used for the protection of the L-enantiomer of proline.

Boc-D-Isoleucine methyl ester: Used for the protection of isoleucine in peptide synthesis.

Boc-D-Phenylalanine methyl ester: Used for the protection of phenylalanine in peptide synthesis.

These compounds share similar protecting group chemistry but differ in the amino acid they protect, highlighting the specificity and versatility of Boc-D-Proline methyl ester in peptide synthesis .

Biological Activity

Boc-D-Pro-Ome, a derivative of proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and the implications of its activity in various biological contexts.

Synthesis of this compound

This compound can be synthesized through the coupling of Boc-protected amino acids with amino acid methyl ester hydrochlorides. The synthesis typically involves the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds while minimizing racemization. The deprotection of the Boc group is usually achieved with trifluoroacetic acid (TFA) or other suitable reagents .

Antimicrobial Properties

This compound has demonstrated moderate to good bioactivity against various microorganisms. In studies involving synthesized peptide derivatives, compounds containing this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The effectiveness was often compared to standard antibiotics like ciprofloxacin, revealing that certain derivatives had enhanced activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Moderate |

| This compound | Klebsiella pneumoniae | Good |

| This compound | Candida albicans | Moderate |

| This compound | Staphylococcus aureus | Significant |

Antifungal Activity

In addition to its antibacterial properties, this compound also showed antifungal activity. Studies indicated that certain derivatives were effective against dermatophytes and other fungal pathogens, suggesting a broad spectrum of activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the proline moiety contributes to the stability and bioavailability of these compounds, enhancing their interaction with microbial cell membranes. This interaction may disrupt cellular processes, leading to microbial death .

Case Studies

-

Antimicrobial Screening :

A systematic screening of various Boc-protected peptide derivatives revealed that those incorporating D-Pro-Ome exhibited superior antimicrobial properties compared to their L-amino acid counterparts. This finding underscores the significance of chirality in designing effective antimicrobial agents . -

Cyclic Peptide Synthesis :

Research demonstrated that cyclic peptides derived from this compound showed enhanced antimicrobial activity compared to linear analogs. This cyclic structure may enhance membrane permeability and target specificity, making them promising candidates for further development .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.